N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine
Description
N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine is a Schiff base derivative characterized by a central triphenylmethanamine backbone substituted with a bis(4-fluorophenyl)methylidene group. This structure combines the steric bulk of three phenyl rings with the electron-withdrawing effects of fluorine atoms on the para positions of the two fluorophenyl groups. Such fluorinated aromatic systems are known to enhance thermal stability, modulate electronic properties, and improve bioavailability in medicinal chemistry applications .
Properties
Molecular Formula |
C32H23F2N |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1,1-bis(4-fluorophenyl)-N-tritylmethanimine |
InChI |
InChI=1S/C32H23F2N/c33-29-20-16-24(17-21-29)31(25-18-22-30(34)23-19-25)35-32(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-23H |
InChI Key |
RSZXNBKGBWNQLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine typically involves the condensation reaction between 4-fluorobenzaldehyde and triphenylmethanamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its Schiff base structure.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the Schiff base moiety, which can coordinate with metal centers. The compound can also interact with biological targets, such as enzymes, by forming hydrogen bonds and other non-covalent interactions, thereby inhibiting their activity .
Comparison with Similar Compounds
(E,E)-N,N′-Cyclohexane-1,2-diylbis[1-(4-fluorophenyl)methanimine] (Compound 52)
- Structure : A bis-Schiff base with two 4-fluorophenyl groups attached to a cyclohexane diamine backbone.
- Synthesis: Catalyst-free condensation of para-fluorobenzaldehyde with 1,2-cyclohexanediamine in methanol .
- Key Differences :
Bicyclic Amine Derivatives with Bis(4-fluorophenyl)methyl Groups
- Example : N-(Bis(4-fluorophenyl)methyl)-8-azabicyclo[3.2.1]octane derivatives (10a-d) .
- Structure : Azabicyclo[3.2.1]octane core substituted with bis(4-fluorophenyl)methyl and alkylamine groups.
- Key Differences: The bicyclic amine backbone enhances rigidity and receptor-binding specificity, contrasting with the flexible methanamine linker in the target compound.
Halogen-Substituted Maleimides and Triazoles
- Example : N-(4-fluorophenyl)maleimide (19) and 2-(4,5-bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide .
- Structure : Fluorophenyl groups attached to maleimide or triazole cores.
- Key Differences :
| Property | Target Compound | N-(4-Fluorophenyl)maleimide | Triazole Derivative |
|---|---|---|---|
| Core Functional Group | Schiff base | Maleimide | Triazole |
| Tyrosinase Inhibition | Not reported | IC50 = 5.18 µM | IC50 = 0.124 µM |
Triphenylmethanamine Derivatives
- Example: N-(4-(aminomethyl)benzyl)-1,1,1-triphenylmethanamine (193b) .
- Structure : Triphenylmethanamine core with a benzylamine substituent.
- Key Differences :
| Property | Target Compound | Compound 193b |
|---|---|---|
| Substituents | Bis(4-fluorophenyl) | Benzylamine |
| Synthesis Yield | Not reported | 59% |
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